molecular formula C17H14N4O5S2 B2566636 N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide CAS No. 868973-93-7

N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2566636
CAS RN: 868973-93-7
M. Wt: 418.44
InChI Key: LVPFTFPRHGPUHX-UHFFFAOYSA-N
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Description

N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a member of benzodioxoles.

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activity

One of the primary scientific applications of compounds similar to the one is their role in angiotensin II receptor antagonistic activities. A study highlighted the synthesis and evaluation of benzimidazole derivatives bearing acidic heterocycles, which are efficient in vitro and in vivo for angiotensin II receptor antagonistic activities. These compounds have shown high affinity for the AT1 receptor and significant inhibition of the angiotensin II-induced pressor response, suggesting potential applications in hypertension management without delving into specific drug use or dosages (Kohara et al., 1996).

Antibacterial and Antifungal Properties

Another area of application is in the development of novel antibacterial and antifungal agents. Research into benzothiazole derivatives has led to the identification of compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings underscore the potential utility of such compounds in addressing microbial resistance, focusing on their therapeutic implications without specific mention of usage or side effects (Palkar et al., 2017).

Cytotoxic Activity Against Cancer Cells

The design and synthesis of hybrid molecules containing various functional groups have been explored for their cytotoxic activities against cancer cell lines. Compounds exhibiting significant cytotoxic effects against specific cancer cell lines, while sparing normal cells, highlight the potential for targeted cancer therapies. Studies have focused on the structure-activity relationships to optimize the therapeutic benefits of these compounds (Zhang et al., 2017).

Corrosion Inhibition

Interestingly, derivatives of benzothiazole have been studied for their application in corrosion inhibition. These compounds have shown effective corrosion inhibiting properties in various mediums, which is significant for extending the lifespan of metals in corrosive environments. The research provides insights into the mechanisms of corrosion inhibition and the potential industrial applications of these compounds without focusing on pharmacological aspects (Hu et al., 2016).

properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c22-14(18-7-11-2-1-5-24-11)8-27-17-21-20-16(28-17)19-15(23)10-3-4-12-13(6-10)26-9-25-12/h1-6H,7-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPFTFPRHGPUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
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N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
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N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

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